
Methyl 3-(4-formylphenyl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-formylphenyl)propiolate is an organic compound with the molecular formula C11H8O3. It is a derivative of propiolic acid and features a formyl group attached to a phenyl ring, which is further connected to a propiolate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-formylphenyl)propiolate can be synthesized through various synthetic routes. One common method involves the reaction of methyl propiolate with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(4-formylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)propiolate.
Reduction: 3-(4-hydroxyphenyl)propiolate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3-(4-formylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-(4-formylphenyl)propiolate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propiolate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 3-(4-nitrophenyl)propiolate: Contains a nitro group on the phenyl ring.
Methyl 3-(4-methoxyphenyl)propiolate: Features a methoxy group on the phenyl ring.
Uniqueness
Methyl 3-(4-formylphenyl)propiolate is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
methyl 3-(4-formylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,1H3 |
InChIキー |
RUKGSBMVYKZHME-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


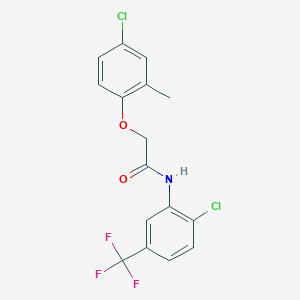


![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)

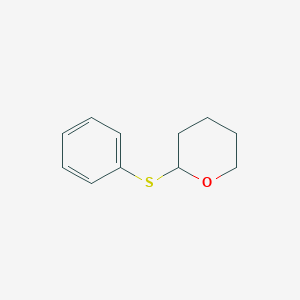
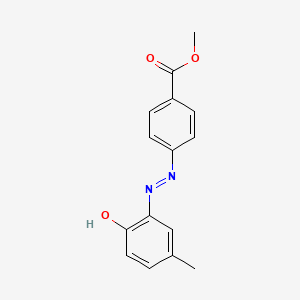
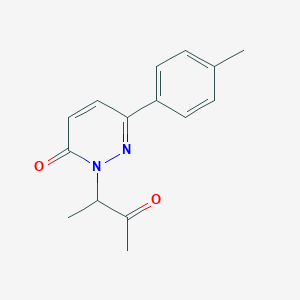



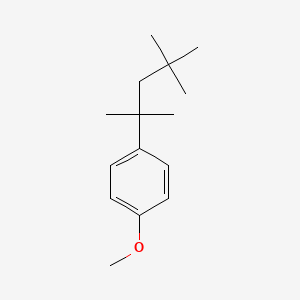
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
